1,2-Bis(ethenyl)benzene;prop-2-enoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(ethenyl)benzene;prop-2-enoic acid involves the polymerization of acrylic acid with divinylbenzene. The reaction is typically carried out in the presence of a free radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the polymerization process is often conducted in a solution or emulsion polymerization setup. The reaction mixture is maintained at a specific temperature and pH to ensure optimal polymerization. The resulting polymer is then purified and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(ethenyl)benzene;prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acid groups.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted polymers with different functional groups.
Scientific Research Applications
1,2-Bis(ethenyl)benzene;prop-2-enoic acid has numerous applications in scientific research:
Chemistry: Used as a dispersing agent and in the synthesis of other polymers.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceutical products and medical devices.
Industry: Applied in coatings, adhesives, and water treatment processes.
Mechanism of Action
The mechanism of action of 1,2-Bis(ethenyl)benzene;prop-2-enoic acid involves its ability to form stable films and adsorb various substances. The polymer interacts with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions facilitate the polymer’s role in various applications, such as drug delivery and water treatment .
Comparison with Similar Compounds
Similar Compounds
Polacrilin Potassium: A potassium salt of a similar polymer used in pharmaceutical applications.
Methacrylic Acid-Divinylbenzene Copolymer: Another copolymer with similar properties but different monomer composition.
Uniqueness
1,2-Bis(ethenyl)benzene;prop-2-enoic acid is unique due to its specific combination of acrylic acid and divinylbenzene, which imparts distinct properties such as high stability, excellent film-forming ability, and versatility in various applications .
Properties
IUPAC Name |
1,2-bis(ethenyl)benzene;prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10.C3H4O2/c1-3-9-7-5-6-8-10(9)4-2;1-2-3(4)5/h3-8H,1-2H2;2H,1H2,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDYWJDYXZCRAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1C=C.C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301006773 | |
Record name | Prop-2-enoic acid--1,2-diethenylbenzene (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301006773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
9052-45-3, 86377-82-4 | |
Record name | 2-Propenoic acid, polymer with diethenylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009052453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, polymer with diethenylbenzene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Prop-2-enoic acid--1,2-diethenylbenzene (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301006773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, polymer with diethenylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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